Benzyl 2-ethenylpyrrolidine-1-carboxylate
Description
Benzyl 2-ethenylpyrrolidine-1-carboxylate is a pyrrolidine derivative featuring a benzyl-protected carbamate group at the 1-position and an ethenyl (vinyl) substituent at the 2-position. The ethenyl group enables further functionalization via addition or cycloaddition reactions, while the benzyl carbamate serves as a protective group for the amine functionality.
Properties
IUPAC Name |
benzyl 2-ethenylpyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c1-2-13-9-6-10-15(13)14(16)17-11-12-7-4-3-5-8-12/h2-5,7-8,13H,1,6,9-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REODUIIKJBAGJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1CCCN1C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801245227 | |
| Record name | Phenylmethyl 2-ethenyl-1-pyrrolidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801245227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105706-77-2 | |
| Record name | Phenylmethyl 2-ethenyl-1-pyrrolidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=105706-77-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenylmethyl 2-ethenyl-1-pyrrolidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801245227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzyl 2-ethenylpyrrolidine-1-carboxylate can be synthesized through several methods. One common approach involves the reaction of benzyl chloroformate with 2-ethenylpyrrolidine in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-ethenylpyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the benzyl group is replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction can produce various reduced derivatives.
Scientific Research Applications
Benzyl 2-ethenylpyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Benzyl 2-ethenylpyrrolidine-1-carboxylate exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Substitution at the Pyrrolidine 2-Position
The 2-position of the pyrrolidine ring is a critical site for modulating chemical and biological properties. Below is a comparison of key derivatives:
Physical and Spectral Properties
- Solubility: Ethenyl derivative: Moderate solubility in DCM, THF; low in water. Hydroxyethoxy derivative (): High solubility in polar solvents (e.g., ethanol, DMSO).
- Stability :
Biological Activity
Benzyl 2-ethenylpyrrolidine-1-carboxylate is a compound that has garnered interest in the fields of chemistry and biology due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and applications, supported by relevant research findings and data.
Chemical Structure and Synthesis
This compound has the molecular formula and features a pyrrolidine ring, which is significant for its biological activity. The synthesis typically involves the reaction of benzyl chloroformate with 2-ethenylpyrrolidine in the presence of a base like triethylamine, yielding the desired product after purification.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may exert its effects through:
- Enzyme Inhibition : The compound has been studied for its potential to inhibit various enzymes, particularly those involved in neurotransmission. For instance, it may interact with cholinesterase enzymes, which are critical in breaking down neurotransmitters like acetylcholine.
- Binding Affinity : The benzyl and ethenyl groups enhance its binding affinity to target proteins, influencing its biological effects.
Biological Activities
Numerous studies have explored the biological activities associated with this compound:
- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antimicrobial properties against various bacteria and fungi. For example, compounds synthesized from similar structures have shown effectiveness against pathogens such as Escherichia coli and Staphylococcus aureus .
- Neuroprotective Properties : The compound's ability to inhibit cholinesterase suggests potential applications in treating neurodegenerative diseases like Alzheimer’s disease. By preventing the breakdown of acetylcholine, it may enhance cholinergic transmission.
Case Studies
- Enzyme Inhibition Studies : A study assessed the inhibitory effects of this compound on acetylcholinesterase and butyrylcholinesterase. Results demonstrated a notable reduction in enzyme activity, indicating its potential as a therapeutic agent for cognitive disorders.
- Antimicrobial Screening : In a comparative study, several derivatives of Benzyl 2-ethenylpyrrolidine were synthesized and screened for antimicrobial activity. The results indicated that certain derivatives exhibited potent activity against a range of microorganisms, suggesting that structural modifications could enhance efficacy .
Data Table: Biological Activities Summary
| Activity Type | Target Organisms/Enzymes | Observed Effects |
|---|---|---|
| Enzyme Inhibition | Acetylcholinesterase | Significant inhibition |
| Antimicrobial | E. coli, Staphylococcus aureus | Potent antimicrobial activity |
| Neuroprotective | Cholinergic system | Enhanced neurotransmission |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
